molecular formula C22H33FN2O2 B14945582 3-(Dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-(Dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B14945582
M. Wt: 376.5 g/mol
InChI Key: BKOFNMDBMHRLNQ-UHFFFAOYSA-N
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Description

3-(Dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a dodecylamino group and a 4-fluorophenyl group attached to a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

    Attachment of the Dodecylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(Dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)pyrrolidine-2,5-dione: Lacks the dodecylamino group, which may affect its chemical and biological properties.

    3-(Dodecylamino)pyrrolidine-2,5-dione: Lacks the 4-fluorophenyl group, which may influence its reactivity and applications.

Uniqueness

3-(Dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the dodecylamino and 4-fluorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H33FN2O2

Molecular Weight

376.5 g/mol

IUPAC Name

3-(dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H33FN2O2/c1-2-3-4-5-6-7-8-9-10-11-16-24-20-17-21(26)25(22(20)27)19-14-12-18(23)13-15-19/h12-15,20,24H,2-11,16-17H2,1H3

InChI Key

BKOFNMDBMHRLNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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